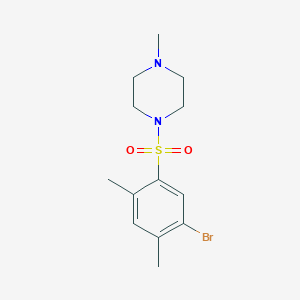
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 3,4-dimethylphenyl group and a 4-fluoro-3-methylphenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the 3,4-dimethylphenyl and 4-fluoro-3-methylphenylsulfonyl groups. This can be achieved using appropriate aryl halides and sulfonyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Aryl halides, sulfonyl chlorides, sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Biological Research: It can serve as a tool for studying biological processes and interactions, particularly in the context of receptor binding and signal transduction.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazine ring and the aromatic substituents can facilitate binding to these targets, modulating their activity and leading to therapeutic effects. The sulfonyl group may also play a role in enhancing the compound’s solubility and stability, further influencing its biological activity.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and fluoro substituents, resulting in different chemical and biological properties.
4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazine: Lacks the 3,4-dimethylphenyl group, which may affect its binding affinity and selectivity.
1-(4-Fluorophenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine: Contains a different aromatic substituent, potentially altering its reactivity and applications.
Uniqueness
1-(3,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine stands out due to the combination of its substituents, which confer unique chemical and biological properties. The presence of both the 3,4-dimethylphenyl and 4-fluoro-3-methylphenylsulfonyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial use.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-14-4-5-17(12-15(14)2)21-8-10-22(11-9-21)25(23,24)18-6-7-19(20)16(3)13-18/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASHBFHGXGTRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
![6-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350320.png)
![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)
![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)


